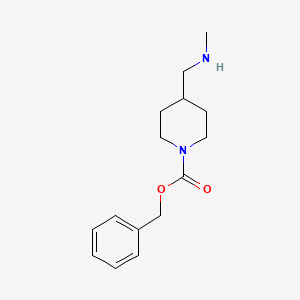

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPTZDHTMZDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594465 | |

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-35-7 | |

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development.[1] This document outlines the synthetic route, provides detailed experimental protocols, and presents quantitative data in a structured format.

Synthesis Pathway Overview

The synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate can be efficiently achieved through a one-step reductive amination reaction. This pathway utilizes a commercially available starting material, Benzyl 4-formylpiperidine-1-carboxylate, and reacts it with methylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is favored for its high selectivity and good yields.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Caption: Reductive amination pathway for the synthesis.

Experimental Protocol

This section provides a detailed methodology for the synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate via reductive amination.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Benzyl 4-formylpiperidine-1-carboxylate | 138163-08-3 | 247.29 |

| Methylamine (40% in H2O) | 74-89-5 | 31.06 |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | 56553-60-7 | 211.94 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Acetic Acid | 64-19-7 | 60.05 |

| Saturated Sodium Bicarbonate Solution | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |

3.2. Procedure

-

To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), is added methylamine (1.2 eq, 40% in H2O).

-

The resulting mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Acetic acid (1.1 eq) is then added to the reaction mixture.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Quantitative Data

| Parameter | Value |

| Yield | 85-95% |

| Purity | >97% (by HPLC) |

| Appearance | Colorless oil |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification process.

Caption: Workflow diagram for the synthesis process.

Conclusion

The reductive amination of Benzyl 4-formylpiperidine-1-carboxylate with methylamine using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. This guide provides the necessary details for researchers and scientists to replicate this synthesis in a laboratory setting. The presented pathway is characterized by its mild reaction conditions, high yield, and the production of a high-purity final product, making it a valuable procedure in the field of drug discovery and development.

References

Physicochemical Properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a key intermediate in the synthesis of novel drug candidates, particularly those targeting the central nervous system.[1]

Core Physicochemical Data

The following table summarizes the available quantitative data for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. It is important to note that much of the currently available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 284.78 g/mol (for hydrochloride salt) | [1] |

| Physical Form | Oil / Liquid | [2][3] |

| Boiling Point | 382.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.41 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [1][2][3] |

Experimental Protocols and Considerations

Determination of Melting and Boiling Points

Given that the compound is described as an oil or liquid at room temperature, the determination of a precise melting point may not be applicable.[2][3] The boiling point, which has been predicted to be 382.8 ± 25.0 °C, can be experimentally determined using techniques such as ebulliometry or differential scanning calorimetry (DSC).[3] When performing this experiment, it is crucial to consider the thermal stability of the compound, as degradation at high temperatures can lead to inaccurate measurements.

Solubility Assessment

The solubility of the compound in various solvents is a critical parameter for its use in synthesis and formulation. A standard approach to determine solubility involves adding a known amount of the compound to a specific volume of the solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, after which the concentration of the dissolved compound is measured, typically by techniques like HPLC or UV-Vis spectroscopy.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for experimental LogP determination. In this method, the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Logical Relationships of Physicochemical Properties in Drug Discovery

The interplay of various physicochemical properties is fundamental to the successful development of a drug candidate. The following diagram illustrates the logical flow and relationship between the key properties of a chemical entity like Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and their impact on its potential as a pharmaceutical intermediate.

Caption: Relationship of Physicochemical Properties in Drug Development.

This diagram illustrates how the fundamental molecular structure dictates basic properties, which in turn influence key developability parameters such as solubility, lipophilicity (LogP), and ultimately, the pharmacokinetic profile of a potential drug molecule derived from this intermediate.

References

In-Depth Technical Guide: Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

CAS Number: 876316-35-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a key synthetic intermediate in the field of medicinal chemistry. Its structural motif, featuring a piperidine core with a protected nitrogen and a methylaminomethyl side chain, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, analytical characterization, and its significant applications in drug discovery, particularly for agents targeting the central nervous system (CNS). This compound serves as a crucial precursor for developing novel therapeutics for neurological disorders such as depression, anxiety, and chronic pain by enabling the synthesis of ligands for specific neurotransmitter systems.[1]

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its properties can be inferred from its structure and data available for its hydrochloride salt and similar compounds.

| Property | Value (Predicted/Inferred) |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Expected to be an oil or a low-melting solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store at 2-8°C under an inert atmosphere to prevent degradation. |

Synthesis

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned in a two-step process starting from the commercially available Benzyl 4-oxopiperidine-1-carboxylate.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate

This procedure is adapted from standard reductive amination protocols for the synthesis of N-substituted piperidines.

-

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DCE or DCM, add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base like triethylamine should be added.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

-

Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard analytical techniques. The following data are predicted based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic and benzylic CH₂), the piperidine ring protons, the methyl group protons, and the N-H proton of the secondary amine. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic and benzylic carbons of the benzyl group, the carbons of the piperidine ring, and the methyl carbon. |

| Mass Spectrometry (MS) | An exact mass measurement confirming the molecular formula (C₁₅H₂₂N₂O₂), with the observation of the [M+H]⁺ ion. |

| Purity (HPLC) | Determination of purity by High-Performance Liquid Chromatography. |

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Benzyl Ar-H | 7.25-7.40 (m, 5H) | 127.5-128.5, 137.0 |

| Benzyl CH₂ | 5.15 (s, 2H) | 67.0 |

| Piperidine CH (C4) | 2.50-2.60 (m, 1H) | 50.0-52.0 |

| Piperidine CH₂ (C2, C6) | 4.00-4.20 (m, 2H), 2.70-2.90 (m, 2H) | 43.0-45.0 |

| Piperidine CH₂ (C3, C5) | 1.60-1.80 (m, 2H), 1.10-1.30 (m, 2H) | 29.0-31.0 |

| N-CH₃ | 2.45 (s, 3H) | 36.0 |

| CH₂-N | 2.40-2.50 (m, 2H) | 55.0-57.0 |

| N-H | 1.50-2.00 (br s, 1H) | - |

| C=O (Carbamate) | - | 155.0 |

Applications in Drug Discovery

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a versatile intermediate for the synthesis of various drug candidates. The N-Cbz protecting group can be readily removed by hydrogenolysis, revealing a secondary amine on the piperidine ring, which can then be further functionalized. The secondary amine on the side chain can also be a point of diversification.

Caption: Role as an intermediate in drug discovery.

Synthesis of CNS-Active Agents

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of the title compound are used to synthesize novel antipsychotics and agents for treating neurodegenerative diseases.

Development of Acetylcholinesterase (AChE) Inhibitors

N-benzylpiperidine derivatives have been extensively studied as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The core structure provided by this intermediate is crucial for binding to the active site of the enzyme.

Conclusion

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. While detailed public data on the compound itself is sparse, its utility is evident from the numerous applications of its derivatives in the development of novel therapeutics, particularly for CNS disorders. The synthetic and analytical information provided in this guide, though based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

Structure Elucidation of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogues and employs established principles of organic chemistry to predict its structural and spectroscopic characteristics. The document details a plausible synthetic route, predicted analytical data (NMR, MS, IR), and potential biological significance, offering a valuable resource for researchers working with related piperidine derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group and a methylaminomethyl substituent at the 4-position. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including those targeting the central nervous system. This guide aims to provide a detailed technical framework for the characterization of this molecule, addressing a notable gap in the current scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate have been predicted based on its chemical structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 876316-35-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Calculated |

| Molecular Weight | 262.35 g/mol | Calculated |

| Boiling Point | 382.8 ± 25.0 °C (Predicted) | Vendor Data |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | Vendor Data |

| Storage Temperature | 2-8°C | Vendor Data |

Synthesis and Purification

A plausible and efficient synthetic route for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is the reductive amination of Benzyl 4-formylpiperidine-1-carboxylate with methylamine. This method is widely used for the formation of C-N bonds.

Proposed Synthetic Pathway

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (a solution in THF or ethanol, 1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to afford the pure Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Spectroscopic Data and Structural Elucidation

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~5.15 | s | 2H | -O-CH ₂-Ar |

| ~4.10 | br d | 2H | Piperidine C2-H (axial) |

| ~2.80 | t | 2H | Piperidine C2-H (equatorial) |

| ~2.50 | d | 2H | -CH ₂-NHCH₃ |

| ~2.45 | s | 3H | -NH-CH ₃ |

| ~1.70-1.85 | m | 3H | Piperidine C3-H (axial & equatorial), Piperidine C4-H |

| ~1.10-1.25 | m | 2H | Piperidine C3-H (axial) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (carbamate) |

| ~137.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67.0 | -O-C H₂-Ar |

| ~52.0 | -C H₂-NHCH₃ |

| ~44.0 | Piperidine C 2 |

| ~36.0 | Piperidine C 4 |

| ~34.0 | -NH-C H₃ |

| ~29.0 | Piperidine C 3 |

Mass Spectrometry

| m/z | Interpretation |

| 263.17 | [M+H]⁺ |

| 285.15 | [M+Na]⁺ |

| 171.12 | [M - C₇H₇O]⁺ (loss of benzyloxy group) |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300 | N-H stretch (secondary amine) |

| ~3030 | C-H stretch (aromatic) |

| ~2930, ~2850 | C-H stretch (aliphatic) |

| ~1695 | C=O stretch (carbamate) |

| ~1495, ~1450 | C=C stretch (aromatic ring) |

| ~1240 | C-N stretch |

| ~1100 | C-O stretch |

Potential Biological Significance and Signaling Pathways

General Workflow for Biological Activity Screening

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential characteristics of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. By leveraging data from analogous compounds, this document offers a predictive yet scientifically grounded resource for researchers. The detailed protocols and structured data presentation are intended to facilitate further investigation and application of this and related piperidine derivatives in drug discovery and development. Future experimental validation of the predicted data is essential for a complete structural elucidation.

Technical Guide: Spectroscopic and Synthetic Overview of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a bifunctional organic molecule containing a piperidine core, a secondary amine, and a benzyl carbamate protecting group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its potential applications lie in the construction of compounds targeting the central nervous system, given the prevalence of the piperidine scaffold in neuroactive drugs. This document provides a summary of its known properties and a practical guide to its synthesis and characterization based on available data and established chemical principles.

Chemical Properties and Data

| Property | Value |

| CAS Number | 876316-35-7 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Predicted Boiling Point | 382.8 ± 25.0 °C |

| Predicted Density | 1.083 ± 0.06 g/cm³ |

| Predicted pKa | 10.41 ± 0.10 |

| Appearance | Pale yellow oil |

| Storage | 2-8°C |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, the following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~ 5.15 | s | 2H | O-CH₂ -Ph |

| ~ 4.10-4.25 | br d | 2H | Piperidine CH₂ -N(ax) |

| ~ 2.70-2.85 | br t | 2H | Piperidine CH₂ -N(eq) |

| ~ 2.45 | s | 3H | N-CH₃ |

| ~ 2.40-2.50 | d | 2H | Piperidine-CH-CH₂ -N |

| ~ 1.65-1.80 | m | 3H | Piperidine-CH & Piperidine-CH₂ (ax) |

| ~ 1.10-1.25 | m | 2H | Piperidine-CH₂ (eq) |

| ~ 1.50-1.70 | br s | 1H | N-H |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.5 | C =O (Carbamate) |

| ~ 137.0 | Ar-C (quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 67.0 | O-C H₂-Ph |

| ~ 54.0 | Piperidine-CH-C H₂-N |

| ~ 44.5 | Piperidine C H₂-N |

| ~ 36.5 | N-C H₃ |

| ~ 36.0 | Piperidine-C H |

| ~ 29.5 | Piperidine-C H₂ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300-3400 | N-H Stretch (secondary amine) |

| ~ 2920-2950 | C-H Stretch (aliphatic) |

| ~ 2850-2870 | C-H Stretch (aliphatic) |

| ~ 1690-1710 | C=O Stretch (carbamate) |

| ~ 1490-1510 | C=C Stretch (aromatic) |

| ~ 1450-1460 | C=C Stretch (aromatic) |

| ~ 1230-1250 | C-N Stretch (carbamate) |

| ~ 1000-1100 | C-O Stretch (carbamate) |

| ~ 730-770 | C-H Bend (aromatic, out-of-plane) |

| ~ 690-710 | C-H Bend (aromatic, out-of-plane) |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 262.17 | [M]⁺ (Molecular Ion) |

| 263.18 | [M+H]⁺ |

| 173.14 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 154.13 | [M - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 44.06 | [C₂H₆N]⁺ (Fragment from (methylamino)methyl side chain) |

Experimental Protocols

Proposed Synthesis: Reductive Amination

This synthesis involves two main stages:

-

Synthesis of the Aldehyde Intermediate: Benzyl 4-formylpiperidine-1-carboxylate.

-

Reductive Amination: Reaction of the aldehyde with methylamine to form the target compound.

Step 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

This intermediate can be prepared from commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate via oxidation.

-

Materials and Reagents:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Benzyl 4-formylpiperidine-1-carboxylate.

-

Step 2: Synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

-

Materials and Reagents:

-

Benzyl 4-formylpiperidine-1-carboxylate

-

Methylamine (solution in THF or ethanol, e.g., 2 M)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol, anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous DCE, add methylamine solution (1.5 equivalents).

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the final product, Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

-

Visualizations

Proposed Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Logical Relationship of Spectroscopic Characterization

Caption: Workflow for structural confirmation.

Substituted Piperidines: A Comprehensive Technical Guide to Their Research Applications in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its importance as a privileged structure in drug design.[3][4] Substituted piperidines, with their three-dimensional architecture and capacity for diverse functionalization, offer a unique platform for modulating pharmacological activity, optimizing physicochemical properties, and exploring novel chemical space.[3][5] This guide provides an in-depth exploration of the research applications of substituted piperidines, focusing on their synthesis, pharmacological activities, and role in the development of next-generation therapeutics.

Pharmacological Landscape of Substituted Piperidines

The versatility of the piperidine ring allows for its incorporation into molecules targeting a wide spectrum of diseases. Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for neurological disorders.[2][6]

Substituted piperidines are particularly prominent in the development of drugs targeting the central nervous system.

-

Analgesics: The piperidine moiety is a core component of potent analgesics, most notably the synthetic opioid fentanyl and its analogs.[7][8] These compounds primarily act as agonists at the μ-opioid receptor.[9] Research in this area focuses on designing derivatives with improved safety profiles, aiming to separate analgesic efficacy from adverse effects like respiratory depression. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the piperidine ring are crucial for binding affinity and selectivity for opioid receptor subtypes.[9]

-

Antipsychotics: Several antipsychotic medications, including haloperidol, risperidone, and melperone, feature a substituted piperidine ring.[10][11] These drugs often exhibit antagonist activity at dopamine and serotonin receptors, which is key to their therapeutic effect in conditions like schizophrenia.

-

Alzheimer's Disease: Donepezil, a widely used medication for Alzheimer's disease, is a piperidine derivative that functions as an acetylcholinesterase (AChE) inhibitor.[6][12] By inhibiting the breakdown of the neurotransmitter acetylcholine, it helps to improve cognitive function. Current research is exploring novel piperidine-based compounds that not only inhibit AChE but also target other pathological hallmarks of the disease, such as amyloid-beta aggregation and oxidative stress.[12] For instance, certain N-benzyl-piperidine derivatives have shown potential as multi-target agents with both AChE inhibition and free radical scavenging properties.[12]

-

Antidepressants and Anxiolytics: The selective serotonin reuptake inhibitor (SSRI) paroxetine contains a chiral piperidine ring, highlighting the importance of stereochemistry in drug design.[10][13]

Table 1: Quantitative Data for Selected CNS-Active Substituted Piperidines

| Compound/Drug | Target(s) | Activity Metric | Value | Therapeutic Application |

| Compound 23 (μ Opioid Agonist) | μ-opioid receptor (MOR) | Ki | 0.0034 nM | Analgesia[9] |

| EC50 | 0.68 nM | |||

| Emax | 206.5% | |||

| Donepezil | Acetylcholinesterase (AChE) | IC50 | Varies by assay | Alzheimer's Disease[6] |

| Niraparib Precursor (6) | - | Optical Rotation | [α]25D -25.2 | Anticancer[14] |

| (-)-Preclamol Precursor (5) | - | Optical Rotation | [α]25D -1.1 | Antipsychotic[14] |

The piperidine scaffold is a key component in a number of anticancer agents.[12][15] For example, Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer, contains a substituted piperidine ring.[14] The cytotoxic effects of certain piperidine derivatives have been demonstrated against various cancer cell lines.[16] Research has focused on structure-activity relationships to enhance potency and selectivity. For instance, studies on piperidine-substituted sulfonamides showed that the position of a methyl group on the piperidine ring significantly influenced anticancer activity.[12]

Piperidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[11][15] The natural alkaloid piperine, found in black pepper, exhibits antimicrobial properties.[17] Synthetic piperidines are being investigated for their activity against a range of pathogens. For example, piperidine compounds designed as analogs of the antiviral drug rimantadine have shown activity against the influenza A virus.[15]

Many piperidine alkaloids and their synthetic derivatives possess anti-inflammatory and antioxidant properties.[17][18] Piperine, for example, has been shown to exert anti-inflammatory effects.[17] Substituted piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety have been synthesized and evaluated for their antioxidant capacity, where the TEMPO group acts as a radical scavenger.[12]

Synthetic Strategies and Experimental Protocols

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a critical area of research in organic chemistry.[1][19]

-

Hydrogenation/Reduction of Pyridines: This is a classical and widely used method for accessing the piperidine core.[1][11] Various catalysts, including ruthenium, rhodium, and palladium, are employed for the diastereoselective hydrogenation of substituted pyridines.[1][11] Recent advancements have focused on developing heterogeneous catalysts for improved recyclability and milder reaction conditions.[11]

-

Cyclization Reactions: Intramolecular cyclization of linear precursors is another powerful strategy.[1] This can involve various chemical transformations, such as the oxidative amination of non-activated alkenes catalyzed by gold(I) complexes or radical-mediated cyclizations.[1][11]

-

Catalytic Asymmetric Synthesis: The synthesis of enantiomerically pure substituted piperidines is of paramount importance, as the stereochemistry often dictates biological activity.[13] Several catalytic asymmetric methods have been developed, including:

The following is a representative protocol for the rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines.[14]

Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine via Rh-catalyzed asymmetric carbometalation.

Materials:

-

Phenyl pyridine-1(2H)-carboxylate

-

Arylboronic acid

-

[Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)

-

Chiral diene ligand (e.g., (R,R)-Ph-BPE)

-

Potassium hydroxide (KOH)

-

1,4-Dioxane (anhydrous)

-

Methanol (anhydrous)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside an inert atmosphere glovebox, a vial is charged with [Rh(cod)Cl]2 (1.0 mol %) and the chiral diene ligand (2.2 mol %). Anhydrous 1,4-dioxane is added, and the mixture is stirred for 30 minutes to form the catalyst complex.

-

To this solution, the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv) are added.

-

A solution of KOH (3.0 equiv) in anhydrous methanol is added dropwise to the reaction mixture.

-

The vial is sealed and the reaction is stirred at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS for completion.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

Subsequent reduction (e.g., via palladium-on-carbon-mediated hydrogenation) and deprotection can be performed to obtain the final 3-substituted piperidine.[14]

Objective: To determine the binding affinity (Ki) of a substituted piperidine derivative for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the human μ-opioid receptor.

-

Radioligand (e.g., [3H]DAMGO).

-

Test compound (substituted piperidine derivative).

-

Naloxone (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a high concentration of naloxone (for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Visual diagrams are essential for understanding the complex relationships in chemical synthesis and biological pathways.

Caption: General synthetic workflow for accessing diverse substituted piperidines.

Caption: Signaling pathway for a piperidine-based μ-opioid agonist.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The piperidine ring is often involved in such modifications to fine-tune physicochemical properties.[22][23]

-

Replacing Piperidine: To address issues like metabolic instability (often at the carbons adjacent to the nitrogen), the piperidine ring can be replaced with bioisosteres like morpholine or spirocyclic systems such as azaspiro[3.3]heptane.[23][24] These changes can increase polarity, reduce lipophilicity, and alter the vectors available for substitution, potentially leading to improved drug-like properties.[23]

-

Piperidine as a Replacement: Conversely, the three-dimensional, saturated nature of the piperidine ring makes it an excellent bioisostere for flat aromatic rings.[3] This "ring saturation" strategy can improve solubility, metabolic stability, and introduce chirality, allowing for more specific interactions with biological targets.[3]

Table 2: Comparative Physicochemical Properties for Bioisosteric Replacement

| Scaffold | Key Property Changes | Potential Advantages |

| Piperidine | Saturated, 3D shape, basic nitrogen | Improved solubility, access to 3D space, key H-bond interactions. |

| Morpholine | Increased polarity (ether oxygen) | Reduced lipophilicity, potential to avoid metabolism at C4.[23] |

| Azaspiro[3.3]heptane | Rigid, novel exit vectors | Improved metabolic stability, unique 3D shape.[23][24] |

| 4-(Oxan-3-yl)piperidine | Increased polarity and 3D character | Potential for improved solubility and metabolic stability.[22] |

Conclusion and Future Outlook

Substituted piperidines are undeniably a cornerstone of modern medicinal chemistry. Their structural and functional diversity has enabled the development of numerous life-saving drugs.[8][25] The continuous evolution of synthetic methodologies, particularly in catalytic asymmetric synthesis, is paving the way for the rapid and efficient construction of increasingly complex and diverse piperidine libraries.[1][26] Future research will likely focus on leveraging these advanced synthetic tools to explore new chemical space and develop highly selective and potent modulators of novel biological targets. The application of substituted piperidines as 3D fragments in fragment-based drug discovery and as bioisosteric replacements will continue to be a valuable strategy for optimizing lead compounds and overcoming challenges in drug development.[5][27] As our understanding of disease biology deepens, the versatile piperidine scaffold is poised to remain at the forefront of therapeutic innovation.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Fentanyl - Wikipedia [en.wikipedia.org]

- 8. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. ijnrd.org [ijnrd.org]

- 16. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 25. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 26. news-medical.net [news-medical.net]

- 27. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document elucidates its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its significant role in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors. Included are structured data tables for easy reference and visual diagrams of relevant synthetic and biological pathways to facilitate a deeper understanding of its application in medicinal chemistry and drug discovery.

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a substituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its structural motif, featuring a protected piperidine nitrogen and a reactive secondary amine, makes it a versatile building block for the synthesis of complex molecular architectures. The N-benzyl piperidine fragment is a common feature in many bioactive compounds due to its ability to engage in crucial cation-π and π-π interactions with biological targets, thereby enhancing binding affinity and efficacy.[1] This intermediate is particularly recognized for its role in the synthesis of Tofacitinib, a first-in-class Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[2][3] The synthesis and purity of this intermediate are therefore critical for the efficient and scalable production of these life-changing therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is essential for its handling, reaction optimization, and quality control. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₂ | |

| Molecular Weight | 248.32 g/mol | |

| CAS Number | 876316-35-7 | [4] |

| Appearance | Liquid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, protect from light | |

| InChI Key | UKMMXAXGJCWGTF-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate can be achieved through a multi-step process. The following protocol is a representative synthesis adapted from methodologies reported for structurally related compounds and intermediates in the synthesis of Tofacitinib.[2][5]

Synthesis Workflow

The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by the introduction and modification of the functional group at the 4-position.

Caption: General synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate

-

Oxime Formation: To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, Benzyl 4-(hydroxyiminomethyl)piperidine-1-carboxylate.

Step 2: Reduction of the Oxime

-

Dissolve the crude oxime in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel.

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), filter the catalyst through a bed of Celite.

-

Concentrate the filtrate under reduced pressure to obtain Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive Amination to Yield Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

-

Dissolve Benzyl 4-(aminomethyl)piperidine-1-carboxylate (1 equivalent) in methanol.

-

Add aqueous formaldehyde (37 wt. %, 1.1 equivalents) to the solution.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Application in Drug Synthesis: Tofacitinib

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of Tofacitinib.[2] The synthesis involves the coupling of this piperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by deprotection and subsequent functionalization.

Caption: Role of the intermediate in the synthesis of Tofacitinib.

Biological Context: The JAK-STAT Signaling Pathway

Tofacitinib, synthesized from Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, functions by inhibiting Janus kinases (JAKs). These are intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathway of numerous cytokines and growth factors, which are pivotal in immune response and cell growth. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade downstream of these receptors.

Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, become activated, and phosphorylate each other. They then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression. Tofacitinib exerts its therapeutic effect by blocking the activation of JAKs, thereby interrupting this signaling cascade and mitigating the inflammatory response characteristic of autoimmune diseases.[6][7]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Conclusion

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a high-value pharmaceutical intermediate with a critical role in the synthesis of potent therapeutics like Tofacitinib. Its well-defined structure allows for efficient and strategic incorporation into complex drug molecules. A comprehensive understanding of its properties, synthesis, and biological relevance is paramount for researchers and professionals in the field of drug development. The methodologies and information presented in this guide are intended to support the ongoing efforts in the discovery and manufacturing of innovative medicines for autoimmune and other debilitating diseases.

References

- 1. Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 2. research.unl.pt [research.unl.pt]

- 3. Synthesis of Tofacitinib [cjph.com.cn]

- 4. BENZYL 4-[(METHYLAMINO)METHYL]PIPERIDINE-1-CARBOXYLATE CAS#: 876316-35-7 [amp.chemicalbook.com]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast array of FDA-approved drugs and clinical candidates underscores its significance in the design and development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of the piperidine scaffold, detailing its impact on physicochemical properties, structure-activity relationships (SAR), and its application in targeting a diverse range of biological systems. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field of drug discovery.

The Physicochemical Advantage of the Piperidine Scaffold

The enduring success of the piperidine ring in drug design can be attributed to its unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]

-

Basicity and pKa: The nitrogen atom within the piperidine ring confers basicity, with a pKa of the conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[3]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse biological targets.[2][6]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilicity and hydrophilicity. This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a compound's solubility and membrane permeability to achieve desired ADME (absorption, distribution, metabolism, and excretion) properties.[2]

-

Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen atom can influence its metabolic fate. Strategic modifications, such as the introduction of spirocyclic systems, can be employed to enhance metabolic stability.[2]

Therapeutic Applications and Quantitative Structure-Activity Relationships

The versatility of the piperidine scaffold is evident in its presence in drugs targeting a wide range of therapeutic areas. The following sections summarize key quantitative data for piperidine derivatives across several major classes of drug targets.

Central Nervous System (CNS) Agents

The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system, including antipsychotics, antidepressants, and analgesics.[2][6]

Antipsychotics: Dopamine D2 Receptor Antagonists

Many atypical antipsychotics incorporate a piperidine moiety that plays a key role in their binding to dopamine D2 receptors.

| Compound | Target | Binding Affinity (Ki) [nM] | Reference |

| Haloperidol | D2 | 1.3 | [7] |

| Risperidone | D2 | 3.1 - 5.0 | [7][8] |

| (-)-OSU6162 | D2 | 447 | [9] |

| ACR16 | D2 | > 1000 | [9] |

Analgesics: Opioid Receptor Modulators

The piperidine core is central to the pharmacophore of many potent opioid receptor agonists and antagonists.

| Compound | Target | Binding Affinity (Ki) [nM] | Reference |

| Morphine | µ | 6.3 | [10] |

| Fentanyl | µ | 0.39 - 1.4 | [11][12] |

| Sufentanil | µ | 0.138 | [12] |

| Compound 52 | µ | 56.4 | [13] |

| Naloxone | µ | 1.518 | [12] |

Alzheimer's Disease: Acetylcholinesterase Inhibitors

Piperidine-based compounds have been successfully developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Donepezil is a prime example.

| Compound | Target | Inhibitory Concentration (IC50) [nM] | Reference |

| Donepezil (E2020) | AChE | 5.7 | [6] |

| Compound 19 | AChE | 1.2 | [14] |

| Compound 21 | AChE | 0.56 | [2] |

| Analogue 7 | AChE | 7320 | [15] |

| Analogue 9 | AChE | 15100 | [15] |

Anticancer Agents

The piperidine scaffold is a key structural element in a variety of anticancer agents that act through diverse mechanisms, including the inhibition of kinases and other crucial enzymes.

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/EC50 (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [16] |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [16] | ||

| HCT116 (Colon) | - | [16] | ||

| Piperidine-based benzamide derivatives | PARP-1 | Benzamide moiety | 0.0083 - 0.012 | [17] |

| MDA-MB-436 (Breast) | 6.99 - 8.56 | [17] | ||

| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | CHK1 | S-enantiomer of piperidine | 0.008 | [9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel piperidine derivatives. This section provides protocols for key assays relevant to the therapeutic areas discussed.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[18][19][20][21]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a D2 antagonist).

-

Test Compound: Piperidine derivative of interest.

-

Non-specific Binding Control: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]Spiperone, Haloperidol (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]Spiperone, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]Spiperone.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.[10][22][23]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Piperidine derivative of interest.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate at 25°C for 60-120 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters.

-

Washing: Wash filters three times with ice-cold assay buffer.

-

Radioactivity Measurement: Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding, generate a competition curve, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of acetylcholinesterase activity based on the Ellman method.[1][16][17]

Materials:

-

Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test Compound: Piperidine derivative of interest.

-

Positive Control: Donepezil or physostigmine.

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

96-well microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the assay buffer. The final concentration of DMSO should be kept below 1%.

-

-

Assay Setup (in a 96-well plate):

-

Add assay buffer to all wells.

-

Add the test compound at various concentrations to the test wells.

-

Add the positive control to the respective wells.

-

Add the vehicle (buffer with DMSO) to the control wells (100% activity).

-

Add AChE solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

-

Reaction Initiation: Add ATCI and DTNB solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams. The following diagrams are generated using the Graphviz (DOT language) to illustrate key signaling pathways modulated by piperidine-containing drugs and a typical workflow for drug discovery.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for piperidine-based anticancer agents.[24][25][26][27][28]

G-Protein Coupled Receptor (GPCR) Signaling Cascade

Many piperidine-containing drugs, particularly those acting on the CNS, target G-Protein Coupled Receptors (GPCRs).[29][30][31][32]

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs, including those based on the piperidine scaffold, follows a structured workflow.[33][34][35]

Conclusion

The piperidine scaffold remains a cornerstone of modern medicinal chemistry, offering a unique and advantageous combination of physicochemical properties and synthetic tractability. Its continued prevalence in newly approved drugs is a testament to its status as a truly privileged structure. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation and a clear comprehension of the underlying biological pathways, will undoubtedly continue to fuel the discovery and development of the next generation of innovative piperidine-containing medicines. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. attogene.com [attogene.com]

- 4. researchgate.net [researchgate.net]

- 5. List of orphine opioids - Wikipedia [en.wikipedia.org]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. revvity.com [revvity.com]

- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 27. researchgate.net [researchgate.net]

- 28. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 29. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. Khan Academy [khanacademy.org]

- 32. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 33. biorxiv.org [biorxiv.org]

- 34. Drug Discovery through Target Identification - AI-Powered Workflow [graphwise.ai]

- 35. m.youtube.com [m.youtube.com]

The Strategic Role of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate in CNS Drug Discovery: A Technical Guide

Introduction: Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and its structural analogs are pivotal building blocks in the synthesis of a diverse array of compounds targeting the central nervous system (CNS). While not pharmacologically active in its own right, this piperidine-based scaffold is instrumental in the development of potent and selective agents for treating a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of its application in the discovery of novel CNS drugs, focusing on acetylcholinesterase inhibitors, dopamine D4 receptor antagonists, and histone deacetylase 6 (HDAC6) inhibitors. The content herein is intended for researchers, scientists, and drug development professionals.

The Benzylpiperidine Scaffold in CNS Drug Design

The N-benzylpiperidine motif is a recurring feature in CNS drug discovery due to its structural flexibility and three-dimensional nature, which allows for optimal interactions with biological targets.[1] This scaffold can be readily modified to fine-tune the physicochemical properties of a molecule, enhancing its efficacy, selectivity, and pharmacokinetic profile.[1] Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of compounds for neurological disorders such as depression, anxiety, and chronic pain by enabling the incorporation of this crucial pharmacophore.[2]

Applications in the Development of Acetylcholinesterase Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3] Several potent AChE inhibitors have been developed using the benzylpiperidine scaffold.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

| Compound ID | Modification of Benzylpiperidine Core | Target | IC50 (µM) | Reference |

| 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 ± 0.07 | [4] |

| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 | [4] |

| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 | [4] |

| d5 | N-benzyl piperidine derivative | HDAC & Acetylcholinesterase | HDAC: 0.17, AChE: 6.89 | [5] |

| d10 | N-benzyl piperidine derivative | HDAC & Acetylcholinesterase | HDAC: 0.45, AChE: 3.22 | [5] |

Experimental Protocols: Synthesis of Benzylpiperidine-Based AChE Inhibitors

A general synthetic approach for creating a library of N-benzylpiperidine carboxamide derivatives involves the coupling of a functionalized N-benzylpiperidine-4-carboxylic acid with various aryl and aromatic heterocycles.[4]

Step 1: Synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester. 4-piperidinecarboxylic acid is esterified to produce 4-piperidinecarboxylic acid methyl ester hydrochloride. This intermediate is then subjected to an alkylation reaction with benzyl bromide in the presence of a base like triethylamine to yield N-benzyl-4-piperidinecarboxylic acid methyl ester.[6]

Step 2: Hydrolysis. The methyl ester is hydrolyzed using a base such as sodium hydroxide in methanol to give N-benzyl-4-piperidinecarboxylic acid.[6]

Step 3: Amide Coupling. The resulting carboxylic acid is activated and coupled with a variety of amino-substituted aryl or heterocyclic moieties to generate a library of amide derivatives.[4]

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

The degeneration of cholinergic neurons in the basal forebrain is a hallmark of Alzheimer's disease, leading to reduced levels of acetylcholine in the brain.[3] AChE inhibitors counteract this by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is crucial for cognitive functions like memory and learning.[2][3]

Application in the Development of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a G protein-coupled receptor, is implicated in various neurological and psychiatric conditions, including schizophrenia, bipolar disorder, and ADHD.[7] The benzylpiperidine scaffold has been successfully employed to develop selective D4 receptor antagonists.

Quantitative Data: Dopamine D4 Receptor Binding Affinity

| Compound ID | Modification of Benzylpiperidine Core | Target | Ki (nM) | Reference |

| 9j | 3-methyl-1-imidazo[1,5-a]pyridine N-substituent, O-benzyl group | Dopamine D4 Receptor | 96 | [8] |

| 8b | 3-fluoro-4-methoxybenzyl N-substituent, 3,4-difluorophenyl ether | Dopamine D4 Receptor | 5.5 | [9] |

| 8c | 3-fluoro-4-methoxybenzyl N-substituent, 3-methylphenyl ether | Dopamine D4 Receptor | 13 | [9] |

| 14a | 4,4-difluoropiperidine ether-based | Dopamine D4 Receptor | 0.3 | [9] |

Experimental Protocols: Synthesis of Benzyloxypiperidine-Based D4 Antagonists

A common synthetic route starts with a commercially available protected hydroxypiperidine.[8]

Step 1: Alkylation of the hydroxyl group. Tert-butyl 4-hydroxypiperidine-1-carboxylate is alkylated with a suitable benzyl bromide using a strong base like sodium hydride to form the benzyl ether.[8]

Step 2: Deprotection. The Boc protecting group is removed under acidic conditions to yield the free piperidine.[8]

Step 3: N-alkylation or Reductive Amination. The final target compounds are obtained by either N-alkylation with a benzyl bromide derivative or through reductive amination with an appropriate aldehyde.[8]

Signaling Pathway: Dopamine D4 Receptor Signaling

Dopamine D4 receptors are D2-like receptors that couple to Gαi, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[7] This modulation of the cAMP pathway influences downstream signaling cascades, including those involving protein kinase A (PKA). D4 receptor signaling is also known to interact with other pathways, such as the calcium calmodulin-dependent kinase II (CaMKII) pathway, to modulate emotional memory.[10]

Application in the Development of HDAC6 Inhibitors